Trans-1,1,2,2,3,4-hexafluorocyclobutane

Descripción

Historical Context and Development of Fluorinated Cyclobutane (B1203170) Chemistry

The field of organofluorine chemistry, which underpins the development of compounds like trans-1,1,2,2,3,4-hexafluorocyclobutane, has seen significant growth over the past century. nih.gov The unique properties imparted by fluorine atoms—such as high thermal stability and chemical inertness—have made fluorinated organic molecules valuable in numerous applications. academie-sciences.fr

The synthesis of fluorinated cyclobutanes historically emerged from the study of [2+2] cycloaddition reactions involving fluoro-olefins. acs.org The thermal dimerization of compounds like chlorotrifluoroethylene was an early method that produced a variety of halogenated cyclobutane derivatives. These foundational studies paved the way for the synthesis of more complex and specifically substituted fluorocyclobutanes, contributing to a rich and diverse area of organic chemistry. acs.org The ongoing development of novel synthetic methods continues to expand the library of available fluorinated building blocks for research and industry. beilstein-journals.org

Significance in Contemporary Organic and Materials Science Research

In modern science, this compound and related chiral fluorinated cyclobutane derivatives are recognized for their potential applications. The synthesis of specific chiral fluorinated cyclobutanes remains a challenging but important goal in synthetic chemistry, as these structures can serve as versatile building blocks for more complex molecules. researchgate.netnih.gov

Isomeric Considerations of Hexafluorocyclobutanes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of hexafluorocyclobutane (C4H2F6), several isomers are possible, which can be broadly categorized as constitutional isomers (differing in atom connectivity) and stereoisomers (differing in the spatial arrangement of atoms).

Overview of Configurational Isomers (e.g., cis vs. trans)

Configurational isomers are stereoisomers that cannot be interconverted without breaking chemical bonds. chemistrysteps.com For cyclic compounds like cyclobutane, the rotation around the carbon-carbon single bonds within the ring is restricted. wikipedia.org This restriction gives rise to a form of stereoisomerism known as cis-trans isomerism (also called geometric isomerism). wikipedia.orgyoutube.com

Cis Isomer: In a cis isomer, two substituent groups are located on the same side of the plane of the ring. wikipedia.org

Trans Isomer: In a trans isomer, the substituent groups are on opposite sides of the ring's plane. wikipedia.org

These different spatial arrangements mean that cis and trans isomers are distinct molecules with different physical properties, such as boiling points and dipole moments. wikipedia.org

| Isomer Type | Description |

| Cis | Substituents are on the same side of the ring structure. |

| Trans | Substituents are on opposite sides of the ring structure. |

Stereochemical Aspects of the this compound Structure

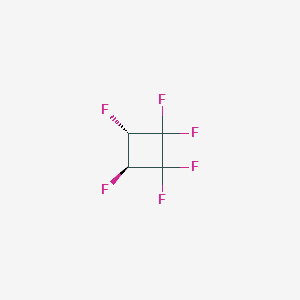

Stereochemistry refers to the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. bu.edu.eg The structure of this compound possesses specific stereochemical features. The "trans" designation indicates that the hydrogen atoms on carbons 3 and 4 are on opposite sides of the cyclobutane ring.

This particular arrangement results in a chiral molecule. bu.edu.eg Chirality occurs when a molecule is non-superimposable on its mirror image. The carbon atoms at positions 3 and 4 are stereocenters, as each is bonded to four different groups (a hydrogen atom, a fluorine atom, and two different carbon-based groups within the ring).

Because it is a chiral compound, this compound exists as a pair of enantiomers (non-superimposable mirror images): pitt.edu

(3R,4R)-1,1,2,2,3,4-hexafluorocyclobutane

(3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane

These enantiomers are chemically identical in an achiral environment but may interact differently with other chiral molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSLTAIWOIYSGZ-LWMBPPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](C(C1(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Trans 1,1,2,2,3,4 Hexafluorocyclobutane

Strategies for Cyclobutane (B1203170) Ring Formation in Fluorinated Systems

The construction of the cyclobutane core in highly fluorinated molecules is often achieved through the dimerization of fluorinated ethylenic compounds. Thermal and high-pressure conditions are principal strategies employed to facilitate these [2+2] cycloaddition reactions.

Thermal Dimerization Approaches of Fluorinated Alkenes

The thermal dimerization of fluorinated alkenes is a well-established method for the synthesis of fluorinated cyclobutanes. This approach relies on the principle that the heating of certain fluoroalkenes can induce a cycloaddition reaction to form a cyclobutane ring. The regioselectivity and stereoselectivity of this reaction are influenced by the substitution pattern of the starting alkene.

For instance, the thermal dimerization of 1,1-difluoroethylene can lead to the formation of various hexafluorocyclobutane isomers. The distribution of these isomers is dependent on the reaction conditions, such as temperature and pressure. While specific data for the direct synthesis of the trans-1,1,2,2,3,4-isomer through this method is not extensively detailed in readily available literature, the general principle of thermal dimerization of fluoroalkenes is a cornerstone of fluorocyclobutane chemistry.

High-Pressure Dimerization of Fluoroethylene Derivatives

The application of high pressure is a powerful tool in chemical synthesis, often favoring reactions that proceed with a decrease in volume, such as cycloadditions. High-pressure conditions can promote the dimerization of fluoroethylene derivatives, potentially leading to different isomer distributions compared to thermal methods alone. By forcing the molecules into closer proximity, high pressure can overcome activation barriers and enhance the rate of cyclobutane ring formation.

While the general utility of high-pressure synthesis for various chemical transformations is recognized, specific studies detailing the high-pressure dimerization of fluoroethylene derivatives to selectively produce trans-1,1,2,2,3,4-hexafluorocyclobutane are not prominently reported in the reviewed literature. However, this approach remains a theoretically viable strategy for accessing this and other fluorinated cyclobutane structures.

Derivatization from Halogenated Cyclobutane Precursors

A more targeted and often higher-yielding approach to specific isomers of hexafluorocyclobutane involves the chemical modification of pre-existing, heavily halogenated cyclobutane rings. This strategy allows for greater control over the final stereochemistry of the product.

Synthesis from 1,2-Dichlorohexafluorocyclobutane

A key precursor for the synthesis of this compound is 1,2-dichlorohexafluorocyclobutane. This starting material can be synthesized through the pyrolysis of trifluorochloroethylene. The subsequent removal of the chlorine atoms via dechlorination or hydrogenation provides a direct route to the desired hexafluorocyclobutane.

Catalytic dechlorination offers a method for the removal of chlorine atoms from a molecule, typically using a catalyst and a reducing agent. While various metals and supported catalysts are known to effect dechlorination, the use of metal oxide catalysts for the specific conversion of 1,2-dichlorohexafluorocyclobutane to this compound is not extensively documented in the surveyed scientific literature. General principles of catalytic dechlorination suggest that catalysts such as those based on palladium, platinum, or nickel, often supported on materials like alumina or carbon, are effective for such transformations. The reaction conditions, including temperature, pressure, and the nature of the hydrogen source, would be critical parameters to control the selectivity and efficiency of the dechlorination process.

Table 1: General Parameters for Catalytic Dechlorination

| Parameter | Typical Range/Conditions |

| Catalyst | Pd/C, PtO₂, Raney Ni |

| Support | Alumina, Carbon, Silica |

| Hydrogen Source | H₂ gas, transfer hydrogenation reagents |

| Temperature | 25 - 200 °C |

| Pressure | 1 - 100 atm |

This table represents general conditions for catalytic dechlorination and may not be specific to the substrate .

Rhodium complexes are powerful catalysts for hydrogenation reactions, capable of reducing a wide range of functional groups, including carbon-halogen bonds. The rhodium-catalyzed hydrogenation of 1,2-dichlorohexafluorocyclobutane presents a plausible and efficient route to this compound. In this reaction, the chlorine atoms are replaced by hydrogen atoms, leading to the desired saturated cyclobutane derivative.

The choice of rhodium catalyst, ligands, solvent, and reaction conditions would be crucial in achieving high conversion and selectivity. While specific examples for this exact transformation are not readily found in the reviewed literature, the extensive precedent for rhodium-catalyzed dehalogenations in organic synthesis supports its potential applicability.

Table 2: Potential Catalysts for Rhodium-Catalyzed Hydrogenation

| Catalyst Precursor | Common Ligands |

| [Rh(COD)Cl]₂ | Triphenylphosphine (PPh₃) |

| Rh/C | - |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | - |

This table lists common rhodium catalysts used in hydrogenation reactions and is for illustrative purposes.

Hydrogen Reduction of Hexafluorocyclobutene (B1221722) Using Palladium Catalysts

The catalytic hydrogenation of fluorinated cyclic alkenes is a direct method for producing saturated fluoroalkanes. For the synthesis of hexafluorocyclobutane, this typically involves the reduction of hexafluorocyclobutene. Palladium-based catalysts are often employed for such transformations.

In a related study on the hydrogenation of perfluorinated cyclic alkenes, the vapour-phase hydrogenation of perfluorocyclopentene was carried out using a 1% palladium–alumina catalyst. rsc.org This process yielded not only the desired 1H,2H-octafluorocyclopentane but also a side product, 1H,1H,2H-heptafluorocyclopentane, resulting from hydrodefluorination. rsc.org This indicates that while palladium catalysts are effective for the reduction of the double bond, they can also facilitate the removal of fluorine atoms, which can lead to a mixture of products. The efficiency and selectivity of the hydrogenation reaction are influenced by factors such as the catalyst support, reaction temperature, and pressure.

Table 1: Products of Catalytic Hydrogenation of Perfluorocyclopentene

| Precursor | Catalyst | Product(s) |

|---|

This table is illustrative of the hydrogenation of a similar perfluorinated cyclic alkene, as specific data for hexafluorocyclobutene was not available in the search results.

Reactions Involving Lithium Aluminum Hydride with Dichlorocyclobutanes

Stereoselective Synthesis and Isomer Control

Achieving a specific stereoisomer, such as the trans configuration in 1,1,2,2,3,4-hexafluorocyclobutane (B15378816), is a significant challenge in synthetic organic chemistry. The control of stereochemistry in the formation of the cyclobutane ring and the subsequent functionalization steps is crucial.

Challenges in the Direct Stereoselective Synthesis of the trans-Isomer

The direct synthesis of the trans-isomer of a polysubstituted cyclobutane is challenging due to the inherent strain of the four-membered ring and the often small energy differences between different stereoisomers. The diversified synthesis of chiral fluorinated cyclobutane derivatives is noted as a difficult task in synthetic chemistry. nih.gov Stereocontrolled synthesis of cyclobutanes often requires specialized methods to overcome the tendency to form thermodynamic mixtures of isomers. mdpi.com The formation of the cyclobutane ring itself, for instance through a [2+2] cycloaddition, can lead to a mixture of cis and trans products, the ratio of which is dependent on the reaction conditions and the nature of the reactants. Subsequent modifications to the ring must then be performed in a stereospecific or stereoselective manner to achieve the desired trans arrangement of substituents.

Utilization of Chiral Catalysts and Templating Agents for Stereochemical Control

To address the challenges of stereocontrol, modern synthetic methods increasingly rely on chiral catalysts and templating agents. These approaches can guide the formation of a specific stereoisomer with high selectivity.

Recent advancements have demonstrated the use of transition metal catalysis for the asymmetric synthesis of fluorinated cyclobutanes. For example, a rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been developed, providing chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. nih.govresearchgate.net This method establishes a foundation for creating enantioenriched fluorinated cyclobutane derivatives. nih.govresearchgate.net

In another strategy, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes allows for the diastereoselective synthesis of multi-substituted cyclobutanes. nih.gov By selecting the appropriate copper(I) or copper(II) catalytic system, different regioisomers can be obtained with high diastereomeric ratios. nih.gov

Biocatalysis also offers a powerful tool for stereoselective synthesis. A highly trans-diastereoselective synthesis of a substituted cyclobutanol was achieved using a ketoreductase (KRED) catalyzed reaction, affording a diastereomeric ratio of approximately 98:2. nih.gov Furthermore, organocatalysis, using chiral molecules like bifunctional squaramides, has been successfully employed in the highly stereoselective construction of fluorinated heterocyclic compounds. rsc.org

Table 2: Examples of Catalysts Used for Stereoselective Synthesis of Cyclobutane and Related Derivatives

| Catalyst Type | Reaction | Outcome |

|---|---|---|

| Chiral Rhodium Complex | Asymmetric hydroboration of gem-difluorinated cyclobutenes | Chiral fluorinated cyclobutanes with high regio- and enantioselectivity nih.govresearchgate.net |

| Copper(I) / Copper(II) | Regiodivergent hydrophosphination of acyl bicyclobutanes | Diastereoselective synthesis of 1,1,3- or 1,2,3-trisubstituted cyclobutanes nih.gov |

| Ketoreductase (KRED) | Reduction of a cyclobutanone derivative | Highly trans-diastereoselective synthesis of a cyclobutanol (∼98:2 dr) nih.gov |

Reaction Mechanisms and Chemical Transformations of Trans 1,1,2,2,3,4 Hexafluorocyclobutane

Ring-Opening Reactions of Fluorinated Cyclobutanes

The four-membered ring of cyclobutane (B1203170) possesses inherent ring strain, which can be a driving force for ring-opening reactions. The presence of multiple fluorine atoms in trans-1,1,2,2,3,4-hexafluorocyclobutane significantly influences the reactivity of the carbocyclic frame.

Thermally Induced Ring-Opening Mechanisms

The study of the thermal decomposition of perfluorinated carboxylic acids (PFCAs) also provides insights, suggesting that the degradation is initiated by the cleavage of the weakest C-C bond. rsc.org Theoretical studies on the pyrolysis of other fluorinated compounds, such as 1,1,1,2-tetrafluoroethane, also point to C-C bond scission as a primary decomposition pathway. researchgate.net

Table 1: Plausible Products of Thermally Induced Ring-Opening of this compound

| Reactant | Conditions | Plausible Products |

|---|

Nucleophilic Ring-Opening Pathways

The strong electron-withdrawing effect of fluorine atoms can render the carbon atoms of the cyclobutane ring susceptible to nucleophilic attack. While the C-F bond is strong, the polarization it induces can facilitate reactions with potent nucleophiles. Research on related fluorinated compounds demonstrates that ring-opening can be initiated by nucleophiles. For example, epoxides derived from hexafluorocyclobutene (B1221722) undergo ring-opening reactions when treated with fluoride (B91410) ions, yielding alkenes, ketones, and acid fluorides. rsc.org

For this compound, a strong nucleophile could potentially attack one of the carbon atoms, leading to the cleavage of a C-C bond and the displacement of a fluoride ion in a concerted or stepwise manner. The regioselectivity of such an attack would be influenced by the substitution pattern of the fluorine atoms. Reactions of fluorinated compounds with nucleophiles like sodium methoxide (B1231860) often result in substitution or elimination, and under forcing conditions, ring-opening could be a competing pathway. nih.gov

Radical-Mediated Ring-Opening Processes

Free radical reactions are a cornerstone of organofluorine chemistry. researchgate.net The initiation of a radical on the this compound ring, for instance through photochemical activation or the use of a radical initiator, could lead to ring-opening. The stability of the resulting fluorinated radical species would be a key factor in determining the reaction pathway.

A review of fluorinated free radicals indicates that they can be generated by various methods and participate in a range of reactions, including addition to alkenes and hydrogen atom abstraction. researchgate.net While specific studies on the radical-mediated ring-opening of saturated polyfluorinated cyclobutanes are not prevalent, it is conceivable that a radical generated on the ring could undergo β-scission of a C-C bond, leading to a ring-opened radical species. This process is a fundamental reaction of cyclic radicals and would be driven by the release of ring strain.

Substitution and Elimination Reactions

Substitution and elimination reactions are common pathways for functionalizing alkyl halides and are also relevant to polyfluorinated alkanes.

Dehydrofluorination to Form Fluoroolefins

The elimination of hydrogen fluoride (HF) is a key reaction for the synthesis of fluoroalkenes. In this compound, the presence of hydrogen atoms allows for dehydrofluorination upon treatment with a base. The acidity of the C-H bonds is enhanced by the inductive effect of the neighboring fluorine atoms.

Mechanistic studies on the base-catalyzed HF elimination from a fluorinated butane (B89635) derivative suggest that the reaction proceeds through an E1cb-like transition state. nih.govresearchgate.net This mechanism involves the initial deprotonation of the acidic proton to form a carbanion, followed by the elimination of a fluoride ion to form the double bond. Given the electronic nature of the target molecule, a similar pathway is highly probable. The product of such an elimination would be a hexafluorocyclobutene. wikipedia.org

Table 2: Dehydrofluorination of this compound

| Reactant | Reagent | Probable Product | Mechanism |

|---|

Hydrogenation and Halogen Addition Reactions

The hydrogenation of fluorinated compounds can proceed with retention of the C-F bonds under specific catalytic conditions. For instance, the hydrogenation of fluoroarenes using rhodium catalysts can lead to all-cis-fluorinated cycloalkanes. researchgate.net While this applies to aromatic systems, it suggests that catalytic hydrogenation of the C-H bonds in this compound to yield a more saturated fluorocycloalkane is unlikely without C-F bond cleavage under most conditions. A more plausible hydrogenation pathway for strained rings like cyclobutane is hydrogenolysis, which involves the cleavage of a C-C bond and the addition of hydrogen to the resulting linear alkane. Unsubstituted cyclobutane can undergo such addition reactions due to its ring strain. youtube.com

Halogenation of saturated alkanes typically proceeds via a free-radical mechanism, initiated by UV light or heat. libretexts.org In this process, a C-H bond is homolytically cleaved, and a halogen atom is substituted for the hydrogen. It is expected that this compound would undergo free-radical halogenation at the C-H positions to yield halogenated derivatives.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Octafluorocyclobutane |

| Tetrafluoroethylene (B6358150) |

| Polytetrafluoroethylene (PTFE) |

| 1,1,2,3-Tetrafluoropropene |

| Difluoroethene |

| Hexafluorocyclobutene |

| Sodium methoxide |

| 1,1,1,2-Tetrafluoroethane |

Cycloaddition Chemistry and Isomerization

The formation of the hexafluorocyclobutane ring system often involves the cycloaddition of fluoroalkenes. The stereochemistry of these reactions is a critical aspect, governed by the principles of orbital symmetry.

The thermal [2π+2π] cycloaddition is a common method for the synthesis of cyclobutane derivatives. This reaction involves the combination of two alkene units to form a four-membered ring. According to the Woodward-Hoffmann rules, the suprafacial-suprafacial approach of two ethylene (B1197577) molecules is thermally forbidden due to the symmetry of the frontier molecular orbitals. However, the presence of fluorine substituents on the alkenes can alter the energetics and mechanisms of these reactions.

For fluorinated alkenes, the [2+2] cycloaddition often proceeds through a stepwise mechanism involving a diradical intermediate. This is in contrast to the concerted mechanism that is sometimes observed in other systems. The formation of this compound can be envisioned through the cycloaddition of 1,1,2,2-tetrafluoroethylene with cis- or trans-1,2-difluoroethylene. The reaction proceeds through a diradical intermediate, which can then close to form the cyclobutane ring. The stability of the diradical intermediate is influenced by the fluorine substituents.

A computational study on the reaction of butadiene with tetrafluoroethylene has shown that the stepwise (2 + 2) cycloaddition is kinetically preferred over the concerted Diels-Alder reaction. acs.org This preference is attributed to a lower activation energy for the formation of the diradical intermediate in the [2+2] pathway. acs.org

| Reactants | Reaction Type | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Butadiene + Tetrafluoroethylene | Stepwise [2+2] | Lower than [4+2] | acs.org |

| Butadiene + Tetrafluoroethylene | Concerted [4+2] | Higher than [2+2] | acs.org |

The stereochemistry of the final cyclobutane product is determined during the ring-closure of the diradical intermediate. The formation of either the cis or trans isomer of 1,1,2,2,3,4-hexafluorocyclobutane (B15378816) will depend on the relative stabilities of the transitional states leading to each isomer. The trans isomer is generally expected to be thermodynamically more stable due to reduced steric hindrance between the fluorine atoms.

The equilibrium between the cis and trans isomers of substituted cyclobutanes can be influenced by thermal or photochemical conditions. For 1,2-difluorocyclopropane, the trans isomer has been found to be lower in energy, with an equilibrium constant favoring the trans isomer at elevated temperatures. researchgate.net A similar trend would be expected for 1,1,2,2,3,4-hexafluorocyclobutane, where the trans isomer minimizes steric interactions.

| Temperature (°K) | Equilibrium Constant (Keq = [trans]/[cis]) | Reference |

|---|---|---|

| 585 | 11.7 ± 0.5 | researchgate.net |

Rearrangement Reactions

Fluorinated cyclobutanes can undergo various rearrangement reactions, often driven by the release of ring strain and the influence of the electronegative fluorine atoms.

A computational study has predicted that hexafluorobicyclobutane, a highly strained isomer of hexafluorocyclobutene, would undergo thermal rearrangement to form hexafluorocyclobutene. acs.org This is in contrast to the parent hydrocarbon, bicyclobutane, which rearranges to butadiene. acs.org The presence of fluorine atoms is predicted to favor the formation of the cyclobutene (B1205218) derivative. acs.org This type of rearrangement provides a potential synthetic route to functionalized cyclobutenes from highly strained polycyclic precursors. While this specific rearrangement for a hexafluorobicyclobutane directly leading to a derivative of this compound has not been explicitly detailed in the available literature, the principle highlights a key reaction pathway for fluorinated bicyclobutanes.

Carbocation rearrangements are fundamental processes in organic chemistry, driven by the migration of a group to a more stable carbocationic center. In fluorinated systems, the high electronegativity of fluorine can have a significant impact on the stability and reactivity of adjacent carbocations. While fluorine is generally considered an electron-withdrawing group, it can also act as a π-donor through its lone pairs, which can stabilize a carbocation.

Spectroscopic Characterization and Advanced Analytical Techniques for Trans 1,1,2,2,3,4 Hexafluorocyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. nih.gov The presence of fluorine and carbon atoms allows for the application of both ¹⁹F and ¹³C NMR to probe the molecular structure of trans-1,1,2,2,3,4-hexafluorocyclobutane.

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For fluorinated cyclobutanes, ¹⁹F NMR provides critical information on the number and electronic environment of the fluorine atoms, as well as their spatial relationships through spin-spin coupling. researchgate.net

In this compound, the symmetry of the molecule dictates the expected ¹⁹F NMR spectrum. The molecule possesses three distinct fluorine environments. The analysis of chemical shifts and coupling constants is essential for assigning the resonances to their respective fluorine atoms. Vicinal (³JFF) and geminal (²JFF) fluorine-fluorine coupling constants are particularly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, which is a key parameter in determining the stereochemistry of cyclobutane (B1203170) derivatives. researchgate.net For instance, the coupling constants between fluorine atoms on adjacent carbons (vicinal) will differ significantly depending on whether their relationship is cis or trans, allowing for unambiguous structural assignment. researchgate.net

Key ¹⁹F NMR Parameters for Structural Analysis:

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the local electronic environment of the fluorine nucleus.

Coupling Constant (J): Measures the interaction between two nuclear spins, providing information about bonding and spatial proximity. In fluorinated cyclobutanes, both geminal (²JFF) and vicinal (³JFF) couplings are observed.

Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet), which indicates the number of neighboring NMR-active nuclei.

| Fluorine Environment | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|

| F on C1/C2 (geminal pair) | Complex multiplets | ²JFF (geminal), ³JFF (vicinal to F on C2/C1 and C4/C3), ⁴JFF (long-range) |

| F on C3/C4 (single F) | Complex multiplets | ³JFF (vicinal to F on C2/C1 and C4/C3), ⁴JFF (long-range) |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. docbrown.info In fluorinated compounds, the ¹³C NMR spectrum is often complicated by carbon-fluorine (C-F) coupling, but this complexity provides a wealth of structural information. researchgate.net The signal for each carbon atom is split into a multiplet based on the number of fluorine atoms attached to it (one-bond coupling, ¹JCF) and on adjacent carbons (two-bond coupling, ²JCF).

For this compound, the symmetry results in three unique carbon environments. The carbon atoms at positions 1 and 2 are equivalent, as are the carbons at positions 3 and 4. The splitting patterns and the magnitude of the C-F coupling constants are instrumental in assigning these signals and differentiating the trans-isomer from its cis counterpart. For example, the ¹JCF coupling constant is typically large (around 250-300 Hz), while ²JCF couplings are smaller. researchgate.net The specific values can help confirm the connectivity and stereochemistry.

| Carbon Environment | Expected Multiplicity (due to C-F coupling) | Relevant Coupling Constants |

|---|---|---|

| C1 / C2 | Triplet (due to two attached F) further split by other F | ¹JCF, ²JCF |

| C3 / C4 | Doublet (due to one attached F) further split by other F | ¹JCF, ²JCF |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edu Covalent bonds can be thought of as springs that vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. vscht.cz The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending of its C-F, C-C, and C-H bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 2850 - 3000 | Medium |

| C-F Stretch | 1000 - 1400 | Strong to Very Strong |

| C-C Stretch | 800 - 1200 | Weak to Medium |

| CH₂ Bending/Scissoring | ~1450 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. libretexts.org For this compound (C₄H₂F₆, molecular weight ≈ 164 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 164.

Upon electron impact ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is a characteristic fingerprint of the molecule. Studies on the closely related cis-1,1,2,2,3,4-hexafluorocyclobutane (B1303413) show that common fragmentation pathways involve the loss of HF, C₂H₂F₂, and other small fluorinated species. semanticscholar.org The fragmentation of cyclic fluorocarbons often involves ring-opening followed by cleavage. skku.edu

Common Fragmentation Pathways:

Loss of a fluorine atom: [M-F]⁺

Loss of HF: [M-HF]⁺

Ring cleavage: leading to fragments like C₂HF₂⁺, C₂F₄⁺, and CHF₂⁺. semanticscholar.orgskku.edu

| m/z Value | Possible Ion Fragment | Origin |

|---|---|---|

| 164 | [C₄H₂F₆]⁺ | Molecular Ion (M⁺) |

| 145 | [C₄H₂F₅]⁺ | Loss of F |

| 113 | [C₃HF₄]⁺ | Ring cleavage and rearrangement |

| 100 | [C₂F₄]⁺ | Ring cleavage |

| 64 | [C₂H₂F₂]⁺ | Ring cleavage |

| 51 | [CHF₂]⁺ | Fragmentation |

Photoelectron-Photoion Coincidence (TPEPICO) Spectroscopy for Dissociative Photoionization Studies

Threshold Photoelectron-Photoion Coincidence (TPEPICO) spectroscopy is a sophisticated mass spectrometry technique that provides highly detailed information about the energetics and dynamics of ion dissociation. rsc.org In a TPEPICO experiment, molecules are photoionized with tunable-energy photons, and only ions formed in coincidence with zero-kinetic-energy (threshold) electrons are detected. This allows for the study of the fragmentation of internal energy-selected parent ions. researchgate.net

Theoretical and Computational Chemistry Studies of Trans 1,1,2,2,3,4 Hexafluorocyclobutane

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical methods are essential for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and determining the energy barriers associated with reaction pathways.

The study of a molecule's energetic landscape involves identifying stable isomers, intermediates, and the transition states that connect them. This analysis is crucial for understanding reaction feasibility and kinetics. For fluorinated cyclobutanes, potential reaction pathways of interest include thermal decomposition and isomerization. Computational studies on the thermal decomposition of various organic molecules, including fluorinated hydrocarbons, often utilize methods like Density Functional Theory (DFT) and ReaxFF molecular dynamics to model bond-breaking processes and predict major decomposition products. researchgate.netfrontiersin.orgfrontiersin.org Such analyses determine the activation energies for different decomposition channels, revealing the most likely mechanisms under specific conditions. frontiersin.orgfrontiersin.org For instance, the cleavage of C-C bonds is often a primary step in the thermal decomposition of cyclic hydrocarbons. frontiersin.org

While detailed studies mapping the complete energetic landscape and transition states specifically for the decomposition or isomerization of trans-1,1,2,2,3,4-hexafluorocyclobutane are not extensively detailed in the literature, the established methodologies are fully applicable. These would involve locating transition states for ring-opening, fluorine migration, or HF elimination, and calculating the associated energy barriers to predict the compound's thermal stability and potential rearrangement pathways.

Cycloaddition reactions are fundamental in organic chemistry for the formation of cyclic compounds. acs.org Computational studies, particularly using DFT, are widely employed to investigate the mechanisms of these reactions, including [2+2] and [4+2] cycloadditions that can form cyclobutane (B1203170) rings. researchgate.net These studies can distinguish between concerted and stepwise reaction pathways and explain the regio- and stereoselectivity of the products formed. nih.gov

The dimerization of fluoroalkenes is a common route to synthesizing fluorinated cyclobutanes. Theoretical investigations of these dimerization processes would analyze the head-to-head versus head-to-tail approach of the monomers and calculate the activation energies for the formation of different isomers. While specific computational studies on the cycloaddition or dimerization pathways leading to or involving this compound are not widely published, research on analogous systems demonstrates the utility of these methods. For example, computational analysis of other cycloadditions reveals how substituent effects and strain influence the reaction mechanism and product distribution. acs.orgresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the properties of molecules like this compound. arxiv.org

A fundamental application of DFT is the determination of a molecule's equilibrium geometry by finding the minimum energy structure on the potential energy surface. nih.govresearchgate.net For this compound, the "trans" configuration of the fluorine atoms across the ring plane is understood to minimize steric hindrance. vulcanchem.com Computational studies have shown that this arrangement is also stabilized by hyperconjugative interactions between the C–F σ-bonds and adjacent carbon atoms. vulcanchem.com

The high electronegativity of fluorine atoms causes significant distortions from the ideal 90° bond angles of an unstrained cyclobutane ring. vulcanchem.com DFT calculations can precisely quantify these bond lengths and angles. nih.gov Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. dntb.gov.ua

| Parameter | Description | Typical DFT-Calculated Value (Illustrative) |

|---|---|---|

| C-C Bond Length | Length of the carbon-carbon bonds within the cyclobutane ring. | ~1.55 Å |

| C-F Bond Length | Length of the carbon-fluorine bonds. | ~1.37 Å |

| C-H Bond Length | Length of the carbon-hydrogen bonds. | ~1.09 Å |

| C-C-C Bond Angle | Internal angle of the carbon ring. | ~88-92° |

| F-C-F Bond Angle | Angle between fluorine atoms on the same carbon. | ~107° |

Note: The values in the table are illustrative and represent typical bond parameters for fluorinated cyclobutanes as determined by DFT calculations. Specific values would depend on the level of theory (functional and basis set) used.

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. brehm-research.deifo.lviv.ua By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which is invaluable for assigning the vibrational modes observed in experimental spectra. sfasu.edu For this compound, experimental IR spectroscopy shows dominant absorptions at 1,151 cm⁻¹ and 1,290 cm⁻¹. vulcanchem.com Theoretical calculations can confirm that these bands correspond to C–F stretching and C–C ring vibrations, respectively. vulcanchem.com To improve agreement with experimental data, calculated harmonic frequencies are often scaled by empirical factors. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Description |

|---|---|---|

| C-F Stretch | 1,151 vulcanchem.com | Stretching vibration of the carbon-fluorine bonds. |

| C-C Ring Vibration | 1,290 vulcanchem.com | Vibrational motion of the carbon atoms in the cyclobutane ring. |

Predicting NMR chemical shifts is another key application of computational chemistry, particularly for nuclei like ¹⁹F, which has a wide chemical shift range. worktribe.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions is highly dependent on the choice of the functional and basis set. researchgate.netnih.govnsf.gov For fluorinated compounds, functionals like B3LYP or ωB97XD and basis sets that include diffuse functions, such as 6-31+G(d,p) or 6-311++G(d,p), are often employed to achieve good agreement with experimental data. researchgate.netnih.govnsf.gov

Experimental ¹⁹F NMR for this compound shows distinct peaks at δ -125.6 (4F) and δ -163.5 (2F), corresponding to the different fluorine environments. vulcanchem.com Theoretical calculations can be used to assign these shifts to specific fluorine atoms in the molecule and to understand how the electronic environment influences the shielding of each nucleus. nih.gov

| Nucleus | Experimental Chemical Shift (δ, ppm) | Assignment | Typical DFT-Calculated Shift (δ, ppm) |

|---|---|---|---|

| ¹⁹F | -125.6 vulcanchem.com | 4 Fluorine atoms in one chemical environment. | -120 to -130 |

| ¹⁹F | -163.5 vulcanchem.com | 2 Fluorine atoms in a second chemical environment. | -160 to -170 |

Note: Calculated NMR shifts are relative to a standard (e.g., CFCl₃) and are shown as a typical range. The accuracy depends on the level of theory and may require empirical scaling.

Conformational Analysis and its Influence on Molecular Properties

The conformational landscape of cyclobutane and its derivatives is primarily dictated by a delicate balance between angle strain and torsional strain. In its planar conformation, cyclobutane experiences significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms, although the C-C-C bond angles (90°) are not severely deviated from the ideal sp³ bond angle of 109.5°. To alleviate this torsional strain, the cyclobutane ring undergoes a puckering motion, resulting in a non-planar, butterfly-like conformation.

The "trans" configuration of the fluorine atoms at the 3 and 4 positions, relative to each other, plays a crucial role in minimizing steric hindrance compared to its cis isomer. vulcanchem.com This spatial arrangement, combined with the puckering of the ring, leads to a more stable molecular conformation. Furthermore, computational analyses suggest that this stability is enhanced by hyperconjugative interactions between the C-F σ-bonds and the adjacent carbon-carbon bonds of the ring. vulcanchem.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical and computational chemistry used to describe and predict the chemical reactivity of molecules. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital that is devoid of electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be more easily polarized.

The HOMO-LUMO gap is a key determinant of the electronic absorption properties of a molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can often be observed using UV-visible spectroscopy. A larger gap would correspond to an absorption at a shorter wavelength (higher energy).

Table of Key FMO Concepts

| Concept | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital; the orbital from which electrons are most easily removed. | The energy of the HOMO is indicative of the molecule's electron-donating ability. The presence of electronegative fluorine atoms likely lowers the HOMO energy, making it less nucleophilic. |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which electrons are most easily added. | The energy of the LUMO relates to the molecule's electron-accepting ability. It would be the primary destination for electrons in a reaction with a nucleophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests greater chemical stability and lower reactivity. It also influences the electronic absorption spectrum of the molecule. |

Advanced Materials Science and Chemical Applications of Hexafluorocyclobutane Based Structures

Polymer Chemistry Involving Hexafluorocyclobutane Moieties

The chemistry of polymers containing hexafluorocyclobutane is centered on the formation of the perfluorocyclobutyl ring system through the cyclopolymerization of trifluorovinyl ether monomers. This approach yields a class of semi-fluorinated polymers, PFCB polyaryl ethers, which synergistically combine the processability of aromatic ethers with the advantageous properties of fluoropolymers, such as high thermal stability, chemical inertness, and low dielectric constants.

Synthesis and Characterization of Perfluorocyclobutyl (PFCB) Polymer Systems

The synthesis of PFCB polymers is distinguished by a unique thermal cyclopolymerization reaction of aryl trifluorovinyl ether (TFVE) monomers. This process, typically conducted at temperatures exceeding 150°C, proceeds without the need for catalysts or initiators. The characterization of these polymers reveals an amorphous structure, which contributes to their excellent processability and optical clarity.

The formation of the perfluorocyclobutyl ring, which links the monomer units, occurs via a [2+2] cycloaddition of the trifluorovinyl ether functional groups. This polymerization proceeds through a free-radical mediated thermal mechanism. Kinetically, the reaction is characterized as a step-growth polymerization. In this process, monomers react to form dimers, which then react with other monomers or dimers to form trimers and larger oligomers. The polymer chain length increases progressively in "steps" as any two species can react with each other. This is distinct from chain-growth polymerization where monomers add sequentially to a growing chain with an active center. The thermal cyclodimerization of TFVE monomers is considered a form of addition polymerization, as no small molecules are eliminated during the reaction. The process affords well-defined polymers with fluoroolefin end groups.

The properties of PFCB polymers can be precisely tailored by modifying the chemical structure of the aromatic ether monomers. This ability to engineer structure-property relationships is a key advantage of PFCB polymer systems.

Thermal Properties : The glass transition temperature (Tg) is a critical property that can be controlled by the rigidity of the monomer backbone. For instance, incorporating rigid and bulky structures, such as naphthalene (B1677914) or adamantyl groups, into the polymer backbone leads to a higher Tg and enhanced thermal stability. Polymers designed with these rigid moieties can exhibit excellent thermal stability at temperatures up to 400°C.

Optical Properties : PFCB polymers are known for their high optical transparency and exceptionally low birefringence. The birefringence of spin-coated films can be lower than 0.001. The specific linkage of the aromatic units influences these properties; for example, naphthalene-based PFCB polymers with a highly kinked 1,5-linkage exhibit lower birefringence than their other isomers. The refractive index can also be tuned through the selection of the monomer structure.

Electrical Properties : The semi-fluorinated nature of PFCB polymers imparts a low dielectric constant and low dielectric loss, making them excellent candidates for applications in microelectronics and high-frequency communications. Incorporating groups like adamantyl can further reduce the dielectric constant to values as low as 2.38 with a dielectric loss of less than 0.001 across a wide frequency range.

The following table summarizes the relationship between monomer structure and key polymer properties based on published research findings.

| Monomer Structural Feature | Resulting Polymer | Key Property Impact |

| Naphthalene-based (1,5-linkage) | 1,5-PFN | High Tg (144°C), low birefringence (0.0008) |

| Naphthalene-based (2,7-linkage) | 2,7-PFN | Moderate Tg (113°C), higher birefringence |

| Adamantyl and Benzocyclobutene groups | Crosslinked PFCB | High thermal stability, low dielectric constant (2.38) |

| Biphenyl backbone | BP-PFCB | Good thermal stability, forms basis for copolymers |

Specialized Applications of PFCB Polymers

The unique combination of processability, thermal stability, and tunable optical and electrical properties has led to the exploration of PFCB polymers in several specialized, high-performance applications.

PFCB polymers serve as excellent host materials for chromophores in the development of light-emissive materials for applications such as polymer light-emitting diodes (PLEDs). The synthesis of PFCB copolymers allows for the incorporation of different chromophore-containing monomers, providing a straightforward route to tailor the emission wavelength across the visible spectrum.

Research has demonstrated the synthesis of aryltrifluorovinylether chromophore monomers that can be readily polymerized via thermal [2+2] cyclopolymerization. This method yields high molecular weight PFCB polymers containing chromophores with exceptional thermal stability (decomposition temperature > 450 °C) and excellent processability. Photoluminescence studies have shown that the fluorinated ether linkage of the PFCB backbone does not negatively affect the emission wavelength or quantum yields of the incorporated luminophores. This allows for the creation of robust and efficient PLEDs with tailored light emission characteristics.

The inherent properties of PFCB polymers, including high thermal stability, excellent chemical resistance, and hydrophobicity, make them promising materials for the fabrication of chemical sensors. These polymers can be employed as robust coatings to protect sensing elements that operate in harsh chemical or high-temperature environments. For instance, their application as protective coatings for optical fibers has been explored.

In the context of active sensing layers, the versatility of PFCB chemistry allows for the synthesis of functional polymers. By designing monomers with specific chemical moieties, it is possible to create PFCB polymers that can interact selectively with certain analytes. While the primary application demonstrated in research has been in areas like proton exchange membranes for fuel cells, the underlying principle of functionalizing the polymer backbone is directly applicable to chemical sensor development. For example, a PFCB polymer could be functionalized with recognition elements that change their optical or electrical properties upon binding to a target volatile organic compound (VOC) or other chemical species. However, detailed research focusing specifically on the fabrication and performance of PFCB polymers as the primary transducing material in chemical sensors is an emerging area.

Research on Proton Exchange Membranes

The direct application of trans-1,1,2,2,3,4-hexafluorocyclobutane in proton exchange membranes (PEMs) is not extensively detailed in current research literature. However, the broader class of fluorinated compounds is of significant interest in the development of advanced PEMs for fuel cells. Fluorinated polymers are sought after for their chemical and thermal stability. For instance, polymers functionalized with stable moieties like 1,2,3-triazole are being explored as matrices for proton exchange membranes due to their high stability under various conditions, including elevated temperatures. researchgate.net The development of novel PEMs often involves the synthesis of complex sulfonated aromatic or fluorinated polymers designed to enhance proton conductivity while maintaining mechanical and chemical integrity. mdpi.comnih.gov While this compound could theoretically serve as a fluorinated building block, specific research pathways to incorporate this particular cyclobutane (B1203170) structure into PEM polymers are not prominently documented.

Design of Low Dielectric Constant Materials

While specific studies detailing the use of this compound as a monomer or precursor for low-k materials are not specified, its properties align with the goals of this field. Its high fluorine content and stable cyclic structure make it a potential candidate for inclusion in next-generation dielectric materials, where creating additional free volume and introducing less polar bonds are primary objectives. researchgate.net The ultimate goal in this area is to develop materials with dielectric constants approaching that of a vacuum (k=1), with some technologies achieving ultra-low-k values of 1.3-1.5 by creating air-saturated microstructures. incaptek.com

Role as Chemical Intermediates in Organic Synthesis

This compound is classified as a bioactive small molecule and is available for professional manufacturing and research laboratory use, indicating its role as a chemical intermediate. calpaclab.com The cyclobutane scaffold, particularly when functionalized, is a valuable structure in medicinal chemistry and organic synthesis. researchgate.net Highly strained molecules like bicyclobutanes are used as building blocks to rapidly generate molecular complexity. researchgate.net Fluorinated cyclobutanes, in particular, serve as important precursors for a variety of more complex molecules.

Precursors for Diverse Fluorinated Compounds

The synthesis of novel fluorinated compounds is an area of intensive research due to the unique properties fluorine imparts to organic molecules. dtic.mil this compound, with its stable, fluorinated four-membered ring, represents a foundational structure that can be modified to create a range of other fluorinated substances. chemspider.com General strategies in organofluorine chemistry often involve the transformation of a stable fluorinated starting material into different derivatives through various chemical reactions. thieme-connect.de While specific reaction schemes starting from this compound are not detailed, its structure is suitable for serving as a precursor in syntheses that aim to build larger, more complex fluorinated molecules for applications in materials science and pharmaceuticals. nih.govsci-hub.se

Building Blocks for Functionalized Cyclobutane Derivatives

The synthesis of functionalized cyclobutane derivatives is a significant objective in organic chemistry, aimed at creating novel structures for various applications, including drug discovery. researchgate.netnih.gov The cyclobutane ring in this compound provides a rigid and chemically robust core. This core can, in principle, be further functionalized to introduce other chemical groups, leading to a diverse array of substituted cyclobutane derivatives. The presence of C-H bonds on the ring allows for potential substitution reactions to add complexity to the molecule. The development of methods for synthesizing polysubstituted cyclobutanes is an active area of research, often employing strained precursors to access a variety of structural motifs. researchgate.net

Advanced Manufacturing Processes

Applications in High Aspect Ratio Etching of Silicon Dioxide

In the fabrication of advanced semiconductor devices, hydrofluorocarbons are critical for the high aspect ratio plasma etching of dielectric materials like silicon dioxide (SiO₂). mdpi.comtdl.orgnih.gov Research has specifically investigated C₄H₂F₆ isomers, including cis-1,1,2,2,3,4-hexafluorocyclobutane (B1303413), for this purpose. bohrium.com The molecular structure of the etchant gas plays a crucial role in the plasma chemistry and, consequently, the etching performance. bohrium.com

Studies comparing the cyclic C₄H₂F₆ isomer with its linear counterparts revealed significant differences in behavior. bohrium.com The cyclic structure of hexafluorocyclobutane exhibits lower molecular dissociation in the plasma compared to linear isomers. bohrium.com This leads to a different concentration and composition of fluorocarbon-based species (such as CF, CHF, CF₂, CHF₂, and CF₃) and high-mass ions in the plasma. bohrium.com These differences directly impact the characteristics of the fluorocarbon polymer layer that forms on the substrate surface during etching, which is essential for achieving high selectivity and anisotropic etch profiles. bohrium.com By controlling process parameters, such as the addition of oxygen, the dissociation of the hexafluorocyclobutane molecules can be modulated to optimize the etching process for next-generation high-aspect-ratio applications. bohrium.com

The following table summarizes findings from a study on SiO₂ etching using different C₄H₂F₆ isomers, highlighting the unique properties of the cyclic structure.

| Property | Linear Isomers (e.g., C₄H₂F₆-iso) | Cyclic Isomer (cis-C₄H₂F₆-cyclo) |

| Molecular Dissociation | Higher | Lower bohrium.com |

| Plasma Species | Different concentrations of CF, CHF, CF₂, etc. bohrium.com | Leads to different concentrations of high-mass ions. bohrium.com |

| Fluorocarbon Polymer | Results in specific polymer layer characteristics. bohrium.com | Affects the properties of the remaining polymer on the surface. bohrium.com |

| Etch Profile | Varies based on plasma chemistry. bohrium.com | Leads to distinct etch profiles. bohrium.com |

Comparative Analysis of Isomeric Etch Characteristics

Studies comparing the cyclic structure of cis-1,1,2,2,3,4-hexafluorocyclobutane with linear C4H2F6 isomers, such as hexafluoroisobutylene and (Z)-1,1,1,4,4,4-hexafluoro-2-butene, reveal that the molecular geometry is a critical factor in determining plasma chemistry and, consequently, the etch characteristics. skku.edu Isomers, despite having identical chemical compositions, can exhibit markedly different deposition and etch rates due to variations in their molecular structures, such as the presence of rings or double bonds. mdpi.com These structural differences lead to varied patterns of electron-impact dissociation, resulting in distinct radical compositions within the plasma. mdpi.com

Research Findings on Isomeric Plasma Dissociation

The lower dissociation of the cyclic isomer results in a different concentration of high-mass ions in the plasma, which can affect the etch profile. skku.edu However, these differences in plasma and etch characteristics among the C4H2F6 isomers tend to decrease as the oxygen flow rate in the gas mixture is increased. skku.edu A higher oxygen concentration promotes greater dissociation of all isomer molecules, making their etch behaviors more similar. skku.edu

Etch Rate and Selectivity Analysis

The performance of cis-1,1,2,2,3,4-hexafluorocyclobutane in etching silicon dioxide (SiO2) and silicon nitride (Si3N4) has been evaluated, particularly in the context of high aspect ratio contact (HARC) etching where an amorphous carbon layer (ACL) is used as a mask.

The data below illustrates the etch rates and selectivity for cis-1,1,2,2,3,4-hexafluorocyclobutane compared to two linear isomers. The experiments were conducted in a dual frequency capacitively coupled plasma (DF-CCP) etcher. skku.edu

Interactive Data Table: Etch Rates of C4H2F6 Isomers on Various Substrates

This table shows the etch rates (in nm/min) for SiO2, Si3N4, and ACL substrates using three different C4H2F6 isomers at varying oxygen flow rates. You can filter the data by isomer or substrate to compare the performance under different conditions.

| Isomer | O2 Flow Rate (sccm) | SiO2 Etch Rate (nm/min) | Si3N4 Etch Rate (nm/min) | ACL Etch Rate (nm/min) |

| cis-1,1,2,2,3,4-hexafluorocyclobutane | 55 | 165.7 | 100.0 | Deposition |

| cis-1,1,2,2,3,4-hexafluorocyclobutane | 70 | 360.0 | 250.0 | 7.1 |

| cis-1,1,2,2,3,4-hexafluorocyclobutane | 90 | 400.0 | 466.7 | 50.0 |

| cis-1,1,2,2,3,4-hexafluorocyclobutane | 110 | 390.9 | 625.0 | 110.0 |

| Hexafluoroisobutylene | 55 | 171.4 | 125.0 | Deposition |

| Hexafluoroisobutylene | 70 | 350.0 | 250.0 | 14.3 |

| Hexafluoroisobutylene | 90 | 400.0 | 450.0 | 57.1 |

| Hexafluoroisobutylene | 110 | 400.0 | 625.0 | 120.0 |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | 55 | 100.0 | 83.3 | Deposition |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | 70 | 300.0 | 200.0 | 10.0 |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | 90 | 390.9 | 450.0 | 50.0 |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | 110 | 381.8 | 600.0 | 112.5 |

Data sourced from research on C4H2F6 isomers in a DF-CCP etcher. skku.edu "Deposition" indicates that a polymer layer formed on the surface instead of etching occurring.

Interactive Data Table: Etch Selectivity of C4H2F6 Isomers

This table presents the calculated etch selectivity of SiO2 over ACL and Si3N4 over SiO2. High SiO2/ACL selectivity is crucial for HARC processes. You can sort the columns to identify which isomer and oxygen condition provides the highest selectivity for a given material pair.

| Isomer | O2 Flow Rate (sccm) | Selectivity (SiO2/ACL) | Selectivity (Si3N4/SiO2) |

| cis-1,1,2,2,3,4-hexafluorocyclobutane | 55 | Infinite | 0.60 |

| cis-1,1,2,2,3,4-hexafluorocyclobutane | 70 | 50.70 | 0.69 |

| cis-1,1,2,2,3,4-hexafluorocyclobutane | 90 | 8.00 | 1.17 |

| cis-1,1,2,2,3,4-hexafluorocyclobutane | 110 | 3.55 | 1.60 |

| Hexafluoroisobutylene | 55 | Infinite | 0.73 |

| Hexafluoroisobutylene | 70 | 24.48 | 0.71 |

| Hexafluoroisobutylene | 90 | 7.01 | 1.13 |

| Hexafluoroisobutylene | 110 | 3.33 | 1.56 |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | 55 | Infinite | 0.83 |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | 70 | 30.00 | 0.67 |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | 90 | 7.82 | 1.15 |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | 110 | 3.39 | 1.57 |

Selectivity is calculated from the etch rate data. skku.edu "Infinite" selectivity occurs when the ACL mask experiences deposition rather than etching.

The results indicate that at low oxygen flow rates (55 sccm), all isomers provide extremely high selectivity of SiO2 over the ACL mask due to polymer deposition on the ACL surface. skku.edu As the oxygen flow rate increases, the ACL begins to etch, causing the selectivity to decrease rapidly for all three isomers. skku.edu The study concludes that the molecular structure itself—whether cyclic or linear—is a key determinant of etch characteristics, in addition to the fluorine-to-carbon (F/C) ratio. skku.edu

Environmental Behavior and Degradation Research of Fluorinated Cyclobutanes Chemical Perspective

Intrinsic Persistence and Degradation Pathways in Environmental Compartments

The defining characteristic of many fluorinated organic compounds is their high persistence in the environment. This stability is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.gov The presence of multiple fluorine atoms on a carbon chain, as seen in trans-1,1,2,2,3,4-hexafluorocyclobutane, further enhances this stability. nih.gov Such compounds, often referred to as "forever chemicals," are resistant to natural degradation processes. resoilfoundation.orgresearchgate.net

Abiotic transformation processes, such as hydrolysis and photolysis, are key mechanisms for the degradation of chemicals in the environment. However, highly fluorinated compounds generally exhibit remarkable resistance to these processes.

Hydrolysis: This process involves the reaction of a substance with water. Due to the strength and stability of the C-F bond, fluorinated alkanes and cycloalkanes are generally inert to hydrolysis under typical environmental conditions. While specific hydrolysis data for this compound are not available in published literature, it is anticipated to be highly resistant to this degradation pathway.

Photolysis: Photolysis is the breakdown of compounds by light. Direct photolysis of per- and polyfluoroalkyl substances (PFAS) has not been observed under environmental conditions. itrcweb.org Indirect photolysis, which involves other light-absorbing substances, can contribute to the atmospheric degradation of some fluorinated precursors like fluorotelomer alcohols. itrcweb.org However, for saturated cyclic compounds like this compound, significant degradation by photolysis in water or soil is not expected.

The biodegradation of polyfluorinated compounds is known to be exceptionally rare and slow. nih.gov Microorganisms often lack the necessary enzymes to cleave the highly stable C-F bond. nih.gov

There are several microbiological reasons for this resistance:

The low chemical reactivity of the C-F bond. nih.gov

The lack of evolutionary pressure for microbes to develop pathways for degrading these synthetic compounds.

The potential toxicity of fluoride (B91410) ions that would be released during degradation. nih.gov

Specific biodegradation studies on this compound have not been reported in the available scientific literature. Based on the general understanding of fluorinated compound biodegradation, it is expected to be highly resistant to microbial degradation. nih.govnih.gov

Environmental Fate Modeling and Assessment Frameworks

Environmental fate models are used to predict the transport and transformation of chemicals in the environment. nih.govtaftlaw.com These models utilize the physicochemical properties of a substance to estimate its distribution across different environmental compartments like air, water, soil, and sediment. nih.govtaftlaw.com

The distribution of a chemical in the environment is governed by its partitioning behavior, which can be estimated using properties like the octanol-water partition coefficient (LogP or Log Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).

Table 1: Estimated Physicochemical and Partitioning Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.05 g/mol | Calculated |

| LogP (Octanol-Water Partition Coefficient) | Data Not Available | - |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Data Not Available | - |

| Henry's Law Constant | Data Not Available | - |

The degradation half-life is a measure of the time it takes for half of the initial amount of a substance to degrade. Persistent compounds are characterized by long half-lives. For instance, the U.S. Environmental Protection Agency (EPA) defines "persistent" pollutants as those with a half-life of not less than 60 days. resoilfoundation.org

There is no specific research available on the degradation half-life of this compound in soil or other environmental matrices. Given the general resistance of perfluorinated and highly fluorinated compounds to degradation, it is expected that its half-life would be very long, potentially on the order of years or even longer. resoilfoundation.orgnih.gov

Table 2: Degradation Half-Life of this compound in Environmental Compartments

| Environmental Compartment | Half-Life (t½) | Reference |

|---|---|---|

| Soil | Not Reported in Literature | - |

| Water | Not Reported in Literature | - |

| Sediment | Not Reported in Literature | - |

| Air | Not Reported in Literature | - |

Research on Long-Term Environmental Stability of Fluorinated Cyclic Compounds

Research on fluorinated compounds consistently points towards their exceptional stability and persistence in the environment. nih.gov The cyclic structure of compounds like this compound, combined with the high degree of fluorination, contributes to this stability.

Long-term studies on other perfluorinated compounds (PFCs) have shown that even after significant time has passed since their release, elevated concentrations can still be detected in the environment, particularly in sediment. nih.gov This long-term stability means that such compounds can be transported over long distances and can accumulate in various environmental sinks. The continual release of highly persistent substances like fluorinated cyclobutanes is a concern because it can lead to widespread and long-lasting environmental contamination. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Fluorinated Cyclobutanes

The traditional synthesis of fluorochemicals often relies on harsh reagents and energy-intensive processes, prompting a shift towards more sustainable methodologies. A significant advancement in this area is the development of methods that bypass the use of hazardous hydrogen fluoride (B91410) (HF) gas. ox.ac.uk One such innovative approach takes inspiration from biomineralization, the process that forms teeth and bones. ox.ac.ukox.ac.uk In this method, fluorochemicals are generated directly from the mineral fluorspar (CaF2). ox.ac.ukox.ac.uk

This is achieved through a mechanochemical process where CaF2 is ground with a potassium phosphate (B84403) salt. ox.ac.ukox.ac.uk The resulting powdered product, termed "Fluoromix," has been successfully used to synthesize over 50 different fluorochemicals with high yields. ox.ac.ukox.ac.uk This solid-state method not only streamlines the supply chain but also reduces energy requirements, contributing to a lower carbon footprint for the fluorochemical industry. ox.ac.uk

Another sustainable strategy involves the use of oxalic acid to extract fluorine compounds from fluorspar under mild conditions at room temperature. agchemigroup.eu This process avoids the high temperatures and corrosive nature of the conventional sulfuric acid method. agchemigroup.eu Furthermore, research into PFAS-free synthesis routes is gaining momentum, utilizing safer fluorine sources like cesium fluoride to introduce fluorine atoms into molecules. sciencedaily.com These advancements are paving the way for a more environmentally friendly production of fluorinated compounds, including cyclobutane (B1203170) derivatives. agchemigroup.eusciencedaily.com

Exploration of New Catalytic Transformations for Derivatization

The functionalization of the cyclobutane ring is crucial for tailoring the properties of these molecules for specific applications. Modern catalytic methods offer precise control over these transformations. Rhodium-catalyzed reactions, for instance, have shown great promise in the derivatization of fluorinated small rings. nih.gov These catalysts can facilitate a variety of transformations, including cross-coupling reactions that allow for the introduction of diverse functional groups onto the cyclobutane scaffold. nih.gov

For example, rhodium catalysis has been employed in the regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates, yielding structurally diverse fluorinated dienes. nih.gov While this example involves a three-membered ring, the principles can be extended to the more complex cyclobutane system. The choice of the rhodium catalyst and the phosphine (B1218219) ligand can control the regioselectivity of the reaction, leading to different isomers of the final product. nih.gov

Furthermore, rhodium catalysts are effective in the synthesis of fluoroalkenes and heterocycles through C-H activation. acs.org The derivatization of fluorinated ketones using rhodium-catalyzed methylenation is another example of the versatility of these catalysts. scilit.com The development of such catalytic methods will be instrumental in creating a diverse library of functionalized hexafluorocyclobutanes for screening in various applications.

Integration of Advanced Spectroscopic and Computational Techniques for Precise Isomer Differentiation

The presence of multiple fluorine atoms on the cyclobutane ring of trans-1,1,2,2,3,4-hexafluorocyclobutane leads to the possibility of several stereoisomers. Distinguishing between these isomers is critical as they can exhibit different biological activities and material properties. Advanced spectroscopic techniques, particularly Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy, are indispensable for this purpose. numberanalytics.comoxinst.comnumberanalytics.com

19F NMR is highly sensitive due to the 100% natural abundance of the 19F isotope and its high gyromagnetic ratio. oxinst.comwikipedia.org The chemical shifts in 19F NMR are very sensitive to the local electronic environment of the fluorine atom, providing detailed structural information. numberanalytics.comwikipedia.org The large chemical shift dispersion in 19F NMR allows for the clear resolution of signals from different fluorine atoms within a molecule, aiding in the elucidation of its stereochemistry. wikipedia.org

Table 1: Key Characteristics of 19F NMR Spectroscopy for Isomer Differentiation

| Feature | Description | Relevance to Hexafluorocyclobutane Isomers |

| High Sensitivity | Due to 100% natural abundance and high gyromagnetic ratio of 19F. oxinst.comwikipedia.org | Allows for the analysis of small sample quantities. |

| Large Chemical Shift Range | Spans approximately 800 ppm, providing excellent signal dispersion. wikipedia.org | Facilitates the resolution of signals from non-equivalent fluorine atoms in different isomers. |

| Sensitivity to Electronic Environment | Chemical shifts are highly influenced by neighboring atoms and functional groups. numberanalytics.com | Enables the differentiation of cis and trans isomers based on the unique chemical shifts of their fluorine atoms. |

| Spin-Spin Coupling | 19F nuclei couple with each other and with other nuclei like 1H and 13C. aiinmr.com | Provides information on the connectivity and spatial relationship between atoms, aiding in structural assignment. |

In addition to NMR, mass spectrometry can provide information about the molecular weight and fragmentation patterns of halogenated compounds, which can help in identifying isomers. researchgate.netlibretexts.org Computational methods are also becoming increasingly important in predicting the spectroscopic properties and thermodynamic stabilities of different isomers, further aiding in their identification and characterization. nih.gov

Rational Design of Next-Generation Fluorinated Materials with Enhanced Performance

Fluorinated cyclobutanes are valuable building blocks for the creation of advanced materials with tailored properties. researchgate.net The introduction of fluorine can significantly alter the electronic properties, thermal stability, and chemical resistance of materials. The rational design of next-generation fluorinated materials will leverage the unique properties of the cyclobutane ring and the attached fluorine atoms.

In the pharmaceutical industry, fluorinated cyclobutanes are used as bioisosteres for other chemical groups, helping to improve the metabolic stability and bioavailability of drug candidates. researchgate.net For example, trifluoromethyl-substituted cyclobutanes have been evaluated as analogues for the tert-butyl group in bioactive molecules. nih.gov The rigid, puckered structure of the cyclobutane ring can also be used to control the conformation of molecules, which is crucial for their interaction with biological targets. researchgate.net

In materials science, the focus is on developing fluoropolymers with enhanced properties. For instance, perfluorocyclobutane aromatic ether polymers are known for their excellent thermal stability and low dielectric constant, making them suitable for applications in microelectronics. acs.org Future research will likely focus on incorporating hexafluorocyclobutane moieties into polymer backbones to create materials with even more desirable properties. The development of synthetic methods for functionalized cis-2-((fluoro)alkyl)cyclobutanes is a step in this direction, providing access to a wider range of building blocks for materials synthesis. nih.govchemrxiv.org

Comprehensive Environmental Impact Assessment of Fluorinated Cyclic Compounds for Sustainable Chemistry Initiatives

The widespread use of fluorinated compounds has raised concerns about their environmental persistence and potential for bioaccumulation. itrcweb.org Many polyfluorinated compounds are known to be recalcitrant to degradation due to the strength of the carbon-fluorine bond. mdpi.comucd.ie Therefore, a comprehensive environmental impact assessment of fluorinated cyclic compounds like this compound is crucial for promoting sustainable chemistry.

The environmental fate of these compounds, including their transport in soil, water, and air, needs to be thoroughly investigated. itrcweb.orglindane.org Research into the biodegradation of polyfluorinated compounds is an active area. mdpi.com While direct cleavage of the C-F bond by microorganisms is challenging, some microbes have been shown to metabolize fluorinated compounds through pathways that involve the transformation of other functional groups in the molecule. mdpi.comucd.ie

Understanding the mechanisms of microbial degradation of fluorinated compounds is essential for developing bioremediation strategies for contaminated sites. researchgate.netnih.gov Furthermore, the development of biodegradable fluorinated compounds is a key goal of sustainable chemistry. This involves designing molecules that retain their desired functional properties but are susceptible to degradation in the environment. The insights gained from environmental impact assessments will guide the design of the next generation of environmentally benign fluorinated materials.

Q & A

Basic Questions

Q. What are the established synthetic routes for trans-1,1,2,2,3,4-hexafluorocyclobutane, and how is purity validated?